N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c19-14-5-3-4-13(10-14)18(21)20-8-1-2-9-22-15-6-7-16-17(11-15)24-12-23-16/h3-7,10-11H,8-9,12H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLVINOHIAAMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the reaction of piperonal with appropriate reagents. The but-2-yn-1-yl linker is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. Finally, the 3-fluorobenzamide group is attached through an amidation reaction, using reagents such as 3-fluorobenzoic acid and coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be essential to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the alkyne group to an alkane.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., palladium on carbon), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes. Substitution reactions can lead to various substituted derivatives, depending on the nucleophile employed .
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzamide group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide
- N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(cyclopentylthio)acetamide
- N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide stands out due to the presence of the fluorobenzamide group, which imparts unique chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo[d][1,3]dioxole moiety and a fluorobenzamide group, suggest various biological activities. This article explores its biological activity, relevant research findings, and potential applications.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 1797961-53-5 |
| Molecular Formula | C17H15FNO5 |
| Molecular Weight | 345.4 g/mol |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The benzo[d][1,3]dioxole moiety may facilitate π-π interactions with aromatic residues in target proteins, enhancing its binding affinity and specificity. The but-2-yn-1-yl linker provides flexibility that may influence the compound's orientation and interaction with biological targets.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, particularly as inhibitors of enzymes involved in inflammation and cancer progression. The sulfonamide group is often associated with anti-inflammatory properties, while the benzo[d][1,3]dioxole unit enhances biological interactions due to its electron-rich nature.
Anticancer Activity
Studies have shown that derivatives of benzo[d][1,3]dioxole exhibit anticancer properties through the inhibition of specific signaling pathways. For instance, compounds with similar structures have been reported to inhibit cell proliferation by targeting growth factor receptors and downstream signaling cascades .
Anti-inflammatory Effects
The sulfonamide component of the compound suggests potential anti-inflammatory activity. Research on related sulfonamide derivatives has demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes .
Case Study 1: Inhibition of Cholinesterases
A study involving structurally similar compounds assessed their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that certain derivatives exhibited potent inhibition comparable to known inhibitors like tacrine. This suggests that this compound could have similar applications in treating neurodegenerative diseases such as Alzheimer's .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of related dioxole compounds against various bacterial strains. The results showed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. Such findings indicate that this compound may also possess antimicrobial properties worth exploring further .
Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic strategies for preparing N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide?
Answer:
The synthesis typically involves coupling a benzo[d][1,3]dioxol-5-yloxybut-2-yn-1-amine intermediate with 3-fluorobenzoyl chloride. Key steps include:
- Coupling reagents : Use carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography (silica gel, eluting with petroleum ether/acetone gradients) ensures high purity (>95%) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : Confirm regiochemistry and purity via ¹H and ¹³C NMR. Key signals include the alkyne proton (δ ~2.5 ppm) and aromatic fluorobenzamide protons (δ ~7.0–8.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]⁺ ions) .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Basic: What preliminary biological activities are reported for structurally similar benzo[d][1,3]dioxole-containing compounds?
Answer:
Analogous compounds exhibit:
- Anticancer activity : Disruption of mitochondrial function and caspase-mediated apoptosis in cancer cell lines .
- Antimicrobial effects : Inhibition of bacterial enzymes (e.g., ATP-binding cassette transporters) via hydrophobic interactions with the dioxole moiety .
Advanced: How can researchers resolve discrepancies in reported biological activity data?
Answer:
- Orthogonal assays : Validate activity using complementary methods (e.g., fluorescence-based viability assays vs. ATP quantification) .
- Purity verification : Re-test compounds after rigorous HPLC purification to exclude impurities as confounding factors .
- Standardize conditions : Control variables like pH (optimal activity at pH 5–7), temperature (25°C), and solvent polarity .
Advanced: What strategies optimize reaction yields during synthesis?
Answer:
- Catalyst screening : Copper(I) catalysts enhance alkyne coupling efficiency .
- Temperature control : Maintain 0–5°C during carbodiimide activation to minimize side reactions .
- Solvent optimization : Use anhydrous DMF to stabilize reactive intermediates and improve yields (up to 90%) .
Advanced: How can computational modeling predict target interactions for this compound?
Answer:
- Docking studies : Use software (e.g., AutoDock Vina) to simulate binding to enzymes like G protein-coupled receptor kinases. Focus on the fluorobenzamide moiety’s hydrogen-bonding with catalytic residues .
- MD simulations : Analyze stability of the dioxole ring in hydrophobic pockets over 100-ns trajectories .
Advanced: What are the stability and storage recommendations for this compound?
Answer:
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the alkyne or amide bonds .
- Stability assays : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Modify substituents : Introduce electron-withdrawing groups (e.g., –CF₃) to the benzamide ring to enhance target affinity .
- Alkynyl linker variation : Replace but-2-yn-1-yl with propargyl groups to evaluate steric effects on binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
